1,2-Diethylbenzene

Overview

Description

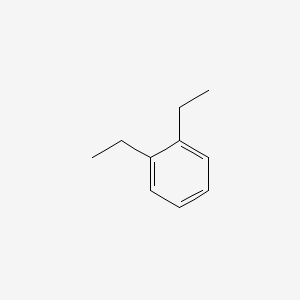

1,2-Diethylbenzene is an organic compound consisting of a benzene ring with two ethyl groups attached at the first and second positionsThis compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:

Formation of Ethylbenzene: Benzene reacts with ethylene in the presence of a catalyst to form ethylbenzene. [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5 ]

Formation of this compound: Ethylbenzene further reacts with ethylene to form this compound. [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of shape-selective zeolite catalysts to achieve high selectivity for the para isomer. the ortho isomer, this compound, is also produced as a side product . The process can be optimized to recycle diethylbenzene by transalkylation to produce more ethylbenzene .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylbenzene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form ethylcyclohexane derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) for halogenation are used.

Major Products

Oxidation: Produces diethylbenzoic acid.

Reduction: Produces ethylcyclohexane derivatives.

Substitution: Produces nitro-diethylbenzene, sulfonic acid derivatives, and halogenated diethylbenzenes.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions

1,2-Diethylbenzene serves as a valuable intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pseudocyclic diaryliodonium triflates and 5,6-disubstituted indanone intermediates. These compounds are critical in the development of pharmaceuticals and agrochemicals due to their unique structural characteristics that enhance biological activity .

Production of Fine Chemicals

The compound is also involved in the production of fine chemicals. It can be separated from isomeric mixtures through isomerization processes followed by adsorptive separation techniques. This method allows for the efficient extraction of high-purity this compound from complex mixtures, making it economically viable for large-scale applications . The process involves a reaction step to increase the content of this compound and a subsequent distillation step to purify the compound.

Environmental Studies

Neurotoxicity Research

Recent studies have highlighted the neurotoxic effects of metabolites derived from this compound. Specifically, the o-diacetyl derivative has been identified as a neurotoxic agent, raising concerns about exposure to this compound in industrial settings . Understanding these toxicological aspects is crucial for developing safety protocols and regulatory measures to mitigate risks associated with occupational exposure.

Atmospheric Chemistry

In atmospheric chemistry research, this compound has been studied for its contributions to gas-phase reactions. The compound's kinetic properties and reaction mechanisms are essential for modeling atmospheric processes and understanding its environmental impact. Insights gained from these studies can inform strategies for pollution control and environmental protection .

Case Study 1: Isomerization Process Development

A recent patent outlines a method for separating this compound from diethylbenzene isomer mixtures using solid catalysts. The process involves isomerization followed by a continuous simulated moving bed adsorptive separation technique. This innovative approach not only enhances purity but also reduces costs associated with traditional distillation methods, showcasing the compound's relevance in industrial applications .

Case Study 2: Toxicological Assessment

Research conducted on the neurotoxic effects of this compound metabolites highlights the importance of monitoring exposure levels among workers in chemical manufacturing environments. Studies indicate that prolonged exposure can lead to significant health risks, necessitating stringent safety regulations and monitoring practices within industries using this compound .

Mechanism of Action

The mechanism of action of 1,2-diethylbenzene involves its interaction with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in electrophilic aromatic substitution reactions, where the ethyl groups activate the benzene ring towards electrophilic attack. This activation is due to the electron-donating nature of the ethyl groups, which increase the electron density on the benzene ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

1,3-Diethylbenzene:

1,4-Diethylbenzene:

Ethylbenzene: Contains only one ethyl group attached to the benzene ring.

Uniqueness

1,2-Diethylbenzene is unique due to the ortho positioning of the ethyl groups, which influences its chemical reactivity and physical properties. The ortho configuration allows for specific steric and electronic effects that are different from the meta and para isomers .

Biological Activity

1,2-Diethylbenzene (1,2-DEB) is an aromatic hydrocarbon that has garnered attention due to its neurotoxic properties and potential environmental impacts. This article explores the biological activity of 1,2-DEB, focusing on its pharmacokinetics, neurotoxicity, and effects on various biological systems.

This compound is a colorless liquid with a chemical formula of and a molecular weight of 134.22 g/mol. It is primarily used as an intermediate in the production of divinylbenzene and other chemical compounds. Its structure consists of two ethyl groups attached to a benzene ring, which contributes to its unique biological activity.

Absorption and Distribution

Research indicates that 1,2-DEB exhibits a high affinity for brain and blood cells. A study involving male Sprague-Dawley rats demonstrated that after intravenous administration, the compound rapidly distributed to various tissues, with significant concentrations found in the nasal cavity and kidneys. The plasma half-life of unchanged 1,2-DEB was approximately 5 minutes, suggesting quick metabolism and clearance from the bloodstream .

Metabolism

The primary metabolic pathway for 1,2-DEB involves hydroxylation, leading to the formation of metabolites such as 1-(2'-ethylphenyl)ethanol (1,2-EPE). These metabolites are excreted in urine as glucuronide conjugates . The rapid metabolism may contribute to its neurotoxic effects observed in various studies.

Neurotoxicity

1,2-DEB is classified as a neurotoxin. Studies have shown that it can impair neural progenitor cell function and hippocampal neurogenesis . The metabolite 1,2-diacetylbenzene (DAB), derived from 1,2-DEB, has also been implicated in neurotoxic effects. For instance, exposure to DAB was associated with significant changes in protein expression related to axonal health in motor neurons .

Case Studies

- Case Study 1 : A study on the effects of DAB on neural progenitor cells indicated that exposure led to reduced cell viability and impaired differentiation capabilities. This suggests that 1,2-DEB and its metabolites may disrupt normal neural development .

- Case Study 2 : Research involving marine flatfish (dab) demonstrated sublethal chronic effects from contaminants including 1,2-DEB. Indicators such as immune response alterations were noted, highlighting the compound's potential ecological impact .

Immune System Impact

Investigations into the immunological effects of aliphatic alcohols have shown that compounds similar to 1,2-DEB can suppress phagocytic activity in monocytes. This suppression could lead to increased susceptibility to infections among individuals exposed to these substances .

Behavioral Effects

Behavioral studies have indicated that exposure to neurotoxic compounds like 1,2-DEB can lead to changes in locomotion and exploratory behavior in animal models. Such findings underscore the potential risks associated with environmental exposure to this compound .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Neurotoxicity | Impairs neural progenitor cells; affects hippocampal neurogenesis |

| Metabolism | Rapid conversion to metabolites; significant presence in urine |

| Distribution | High affinity for brain; rapid clearance from plasma |

| Immune Effects | Suppresses monocyte phagocytosis; potential for increased infection risk |

| Behavioral Changes | Alters locomotion and exploratory behavior |

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing 1,2-DEB in laboratory settings?

- Answer: 1,2-DEB is synthesized via Friedel-Crafts alkylation using ethyl halides and benzene derivatives. Characterization typically involves gas chromatography (GC) coupled with mass spectrometry (GC-MS) for isomer separation and purity validation, as unresolved isomers (e.g., 1,3- and 1,4-DEB) complicate analysis . Density measurements (0.88 g/mL at 25°C) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation .

Q. How is 1,2-DEB toxicity assessed in rodent models, and what endpoints are prioritized?

- Answer: Subchronic toxicity studies in Sprague-Dawley rats involve oral gavage (5–35 mg/kg) or inhalation exposure, with endpoints including neurophysiological deficits (e.g., motor/sensory nerve conduction velocities, brainstem auditory evoked potentials) and histopathological changes in neural tissues . Urinary metabolite profiling (e.g., 1,2-diacetylbenzene, 1,2-DAB) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to link exposure to neurotoxicity .

Q. What analytical challenges arise in detecting 1,2-DEB in environmental samples?

- Answer: Co-elution of DEB isomers (1,2-, 1,3-, and 1,4-) in GC columns necessitates advanced separation techniques like supercritical fluid chromatography (SFC) or isomer-specific derivatization . Environmental monitoring in water systems (e.g., Han River Basin) requires low detection limits (~0.0006 µg/L) due to its persistence and bioaccumulation potential .

Advanced Research Questions

Q. How does 1,2-DEB metabolism contribute to its neurotoxic effects, and what experimental models validate this?

- Answer: 1,2-DEB is metabolized by hepatic cytochrome P450 to 1,2-DAB, a γ-diketone that reacts with lysine residues in neurofilament proteins, forming isoindole adducts. This disrupts axonal transport, leading to neurofilament accumulation and proximal axonopathy. Rodent models demonstrate blue tissue discoloration (via ninhydrin-like reactions) and hindlimb weakness, mimicking human neurotoxicity . In vitro validation uses human umbilical vein endothelial cells (HUVECs) to show 1,2-DAB-induced ROS generation and apoptosis, mitigated by antioxidants like N-acetylcysteine .

Q. What mechanisms explain contradictory neurophysiological data across 1,2-DEB exposure studies?

- Answer: Discrepancies arise from variations in exposure routes (oral vs. inhalation), metabolite kinetics, and species-specific detoxification pathways. For example, inhalation in rats causes delayed BAEP latency, while oral administration shows dose-dependent nerve conduction deficits. Computational models (e.g., PBPK simulations) can reconcile these by integrating absorption/distribution parameters from analogous solvents like ethylbenzene .

Q. How can researchers differentiate 1,2-DEB’s chromogenic effects from other aromatic solvents in vivo?

- Answer: The blue discoloration of tissues is unique to 1,2-DEB’s metabolite 1,2-DAB, attributed to electronic transitions in isoindole-protein adducts. Computational studies (e.g., ab initio calculations of excitation energies) confirm this chromophore’s origin, distinguishing it from non-chromogenic isomers (e.g., 1,3-DAB) or aliphatic γ-diketones .

Q. What strategies improve the reproducibility of biodegradation studies involving 1,2-DEB?

- Answer: Standardizing isomer separation via SFC or GC with ionic liquid columns minimizes co-elution artifacts. Additionally, excluding unstable derivatives (e.g., dodecylbenzene) and using internal standards (e.g., deuterated DEB) enhance data reliability in environmental fate studies .

Q. Methodological Considerations Table

Properties

IUPAC Name |

1,2-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNYFPKFSJIPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052742 | |

| Record name | o-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | Benzene, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

184 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

57 °C, 135 °F (57 °C) (Closed cup) | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8800 @ 20 °C/4 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.05 [mmHg], 1.05 mm Hg @ 25 °C | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless | |

CAS No. |

135-01-3, 25340-17-4 | |

| Record name | 1,2-Diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylbenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025340174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-diethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HOX6T1LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.2 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.